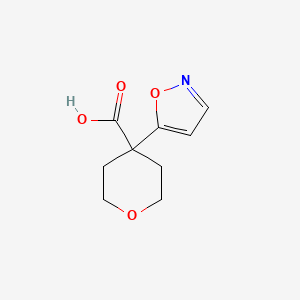

4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid

Description

Contextualization within Advanced Heterocyclic Chemistry Research

Heterocyclic chemistry is a field rich with compounds that form the backbone of a vast number of pharmaceuticals and biologically active molecules. d-nb.info Advanced research in this area focuses on the synthesis of complex, multi-functionalized heterocyclic systems to explore new chemical space and identify novel biological targets. The synthesis of substituted oxazoles is a well-established area of research, with numerous methods developed for their preparation, including visible-light photocatalysis and metal-free C-O bond cleavage strategies. acs.orgrsc.org

The strategic combination of different heterocyclic and carbocyclic motifs is a key approach in modern medicinal chemistry. The rationale behind creating hybrid molecules like 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid is to merge the recognized biological activity of one component (the oxazole) with the beneficial pharmacokinetic or pharmacodynamic properties conferred by the other (the oxane carboxylic acid). This modular approach allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's properties.

Significance of Oxazole (B20620) and Oxane Motifs in Bioactive Chemical Entities

The potential of this compound in chemical biology can be inferred from the well-documented significance of its constituent oxazole and oxane motifs.

The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. d-nb.info This motif is a "privileged" structure in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities. Oxazole derivatives have been reported to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. d-nb.infonih.gov The presence of the oxazole ring in a molecule can facilitate interactions with biological targets through various non-covalent interactions, and its substitution pattern plays a crucial role in determining its biological activity. d-nb.info

The oxane ring, a saturated six-membered ether, is increasingly utilized in drug design to modulate a compound's physicochemical properties. The incorporation of an oxane motif can lead to improved aqueous solubility, metabolic stability, and a more favorable lipophilicity profile. nih.gov These improvements are critical for enhancing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The oxane ring can also serve as a rigid scaffold to orient functional groups in a specific spatial arrangement, which can be crucial for binding to a biological target. acs.org The carboxylic acid group attached to the oxane ring further enhances polarity and provides a handle for forming ionic interactions or covalent bonds with biological macromolecules.

The combination of the biologically active oxazole moiety with the property-modulating oxane-carboxylic acid scaffold in this compound suggests a molecule designed for potential therapeutic application, warranting further investigation within the field of chemical biology.

Interactive Data Tables

Below are illustrative data tables that summarize the general properties and known biological activities associated with the core motifs found in this compound.

Table 1: General Properties of Oxazole and Oxane Motifs

| Feature | Oxazole Ring | Oxane Ring |

|---|---|---|

| Structure | 5-membered aromatic heterocycle | 6-membered saturated heterocycle |

| Key Atoms | 1 Oxygen, 1 Nitrogen | 1 Oxygen |

| General Role in Bioactive Compounds | Pharmacophore (biologically active core) | Physicochemical property modulator |

Table 2: Examples of Biological Activities of Oxazole-Containing Compounds

| Biological Activity | Example Compound Class | Reference |

|---|---|---|

| Antimicrobial | Substituted 1,3-oxazoles | d-nb.info |

| Anticancer | Texaline (natural product) | acs.org |

| Anti-inflammatory | Oxaprozin (NSAID) | d-nb.info |

| Antiviral | Various synthetic derivatives | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(1,2-oxazol-5-yl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-8(12)9(2-5-13-6-3-9)7-1-4-10-14-7/h1,4H,2-3,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIZLWPMQUQSIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Rational Design Principles for 4 1,2 Oxazol 5 Yl Oxane 4 Carboxylic Acid Analogs

Elucidation of Key Pharmacophoric Elements within the 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid Framework

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, three key pharmacophoric elements can be identified:

The 1,2-Oxazole Ring: This five-membered aromatic heterocycle is a versatile feature in medicinal chemistry. ijpca.org Its nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the ring itself can participate in π-π stacking or hydrophobic interactions with the target protein. dundee.ac.ukresearchgate.net The substitution pattern on the isoxazole (B147169) ring is a critical determinant of activity and selectivity in many chemical series. dundee.ac.uknih.gov

The Carboxylic Acid Moiety: This acidic group is a powerful pharmacophoric element, often crucial for target recognition. It can act as a hydrogen bond donor and acceptor and, at physiological pH, exists predominantly in its carboxylate form, allowing for potent ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a protein's binding site. dundee.ac.uk

The Oxane (Tetrahydropyran) Ring: This central saturated heterocycle serves as a rigid scaffold, holding the isoxazole and carboxylic acid groups in a specific spatial orientation. Its role extends beyond that of a simple linker; it influences the molecule's conformation, solubility, and potential for additional interactions. pharmablock.com

Investigating the Conformational and Electronic Influences of the Oxane Ring System

The oxane ring, a preferred IUPAC name for tetrahydropyran (B127337) (THP), plays a multifaceted role in modulating the properties of the molecule. wikipedia.org Its incorporation is a strategic design choice to influence conformation, polarity, and lipophilicity.

Oxane as a Conformational Lock

A fundamental principle in drug design is conformational restriction, which involves reducing the flexibility of a molecule to lock it into its "bioactive" conformation—the specific shape it adopts when binding to its target. researchgate.netnih.gov Flexible molecules lose more conformational entropy upon binding, which is energetically unfavorable. By incorporating a rigid ring system like oxane, the molecule is pre-organized into a more favorable conformation for binding, potentially increasing potency and selectivity. researchgate.net The oxane ring serves as a rigid scaffold, minimizing the entropic penalty associated with the ligand adopting its preferred binding pose. pharmablock.com

Oxane as a Hydrogen-Bond Acceptor Motif

The oxygen atom within the oxane ring is a significant feature, capable of acting as a hydrogen bond acceptor. pharmablock.com This provides an additional point of interaction with a biological target that is not available in its carbocyclic analog, cyclohexane (B81311). Cyclic ethers are known to be effective hydrogen bond acceptors. nih.gov This ability to form a hydrogen bond can be critical for anchoring the molecule within a binding pocket and enhancing its affinity for the target.

Influence on Molecular Lipophilicity and Target Engagement

Lipophilicity, often measured as logP or logD, is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. fhnw.chspringernature.compg.edu.pl The replacement of a more lipophilic carbocyclic ring (like cyclohexane) or a flexible alkyl chain with an oxane ring generally leads to a reduction in lipophilicity and an increase in polarity. pharmablock.com This is due to the presence of the polar ether oxygen.

This modulation of lipophilicity can have several beneficial effects:

Improved Aqueous Solubility: Lower lipophilicity often correlates with higher aqueous solubility, which can be advantageous for bioavailability. fhnw.ch

Favorable ADME Properties: The polarity introduced by the oxane oxygen can provide a "handle" for metabolic enzymes, potentially leading to more predictable metabolic pathways. pharmablock.com

| Property | Cyclohexane Analog | Oxane (Tetrahydropyran) Analog | Rationale for Change |

|---|---|---|---|

| Lipophilicity (logP) | Higher | Lower | Introduction of a polar ether oxygen atom. pharmablock.com |

| Aqueous Solubility | Lower | Higher | Increased polarity and hydrogen bonding capability with water. |

| Hydrogen Bonding | None (acts as hydrophobic linker) | Acceptor | Lone pairs on the ether oxygen can accept a hydrogen bond. pharmablock.com |

| Conformational Flexibility | Rigid | Rigid | Both are six-membered rings that adopt chair conformations, restricting substituent rotation. researchgate.net |

Bioisosteric Modification of the Carboxylic Acid Moiety

While the carboxylic acid group is often vital for activity, its strong acidity can lead to poor cell permeability and rapid excretion, limiting oral bioavailability. nih.gov Bioisosteric replacement is a strategy used to replace a functional group with another that has similar steric and electronic properties but may confer an improved pharmacokinetic profile.

Exploration of 4-Hydroxy-1,2,5-Oxadiazol-3-yl as a Carboxylic Acid Bioisostere

One of the most promising bioisosteres for the carboxylic acid group is the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety (also known as a hydroxyfurazan). nih.gov This heterocyclic ring system has been successfully employed as a carboxylic acid mimic in various therapeutic areas. nih.gov

Key properties that make it an effective bioisostere include:

Acidity: The hydroxyl group on the oxadiazole ring is acidic, with a pKa value that can be similar to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and mimic the crucial ionic interactions of the carboxylate group. nih.govucc.ie

Planarity and Geometry: The planar structure of the ring and the exocyclic hydroxyl group can effectively replicate the spatial arrangement and hydrogen bonding pattern of a carboxylate.

Improved Physicochemical Properties: Replacement of a carboxylic acid with this bioisostere can lead to favorable changes in lipophilicity and membrane permeability. ucc.ie

Studies on glutamate (B1630785) receptor ligands have demonstrated that replacing a distal carboxylic acid group with the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety results in compounds that retain high affinity and can function as both agonists and antagonists, proving its utility as a bioisostere. nih.gov

Acyl Sulfonamide Bioisosteres in Related Structures

In medicinal chemistry, the replacement of a carboxylic acid with a suitable bioisostere is a common strategy to modulate a molecule's physicochemical properties and improve its pharmacological profile. upenn.edu The N-acylsulfonamide group is frequently utilized as a bioisostere for carboxylic acids. nih.gov This substitution can lead to derivatives with enhanced characteristics, as the N-acylsulfonamide moiety offers similar hydrogen bonding capabilities and comparable acidity (typically with pKa values ranging from 3.5 to 4.5) to a carboxylic acid. researchgate.net

The rationale for replacing the carboxylic acid in a compound like this compound with an acyl sulfonamide or a related bioisostere includes the potential to influence lipophilicity, metabolic stability, and target interactions through different ionic and electrostatic forces. researchgate.netnih.gov Structure-property relationship (SPR) studies have shown that even within this class, variations can have a significant impact. For instance, an unsubstituted acyl sulfonamide is generally less acidic but more lipophilic than the corresponding carboxylic acid. researchgate.net

A variety of bioisosteres for the N-acylsulfonamide group itself have also been developed, providing further opportunities for structural diversification. nih.gov These include replacing the carbonyl moiety with five-membered heterocycles like isoxazoles and triazoles, or with an oxetane ring. nih.gov Such modifications introduce changes in geometry, electrostatic potential, and acidity. nih.gov A systematic assessment of these replacements allows for more informed decisions during analog design, helping to fine-tune properties such as permeability, solubility, and acidity. researchgate.netnih.gov For example, a series of novel acylsulfonamide, acylsulfamide, and sulfonylurea bioisosteres of carboxylic acids were prepared and evaluated as CXCR2 antagonists, demonstrating the utility of this approach in generating potent and orally bioavailable inhibitors. nih.gov

The following table summarizes the comparative properties of carboxylic acids and their bioisosteres based on systematic studies.

| Functional Group | Typical pKa Range | General Lipophilicity Trend (vs. COOH) | Key Features |

| Carboxylic Acid | 4.0 - 5.0 | Baseline | Standard acidic group, common in drugs. |

| Acyl Sulfonamide | 3.5 - 4.5 | Higher | Similar acidity, can improve cell permeability. researchgate.net |

| Tetrazole | 4.5 - 5.0 | Variable | Can improve metabolic stability. upenn.edu |

| Acyl Sulfamide | Variable | Higher | Offers different hydrogen bonding patterns. nih.gov |

| Sulfonylurea | Variable | Higher | Provides alternative geometry and interactions. nih.gov |

Substituent Effects on the Oxazole (B20620) Ring and its Derivatives

The electronic nature of substituents on an oxazole or isoxazole ring plays a critical role in its reactivity and, consequently, its biological activity. The oxazole ring's reactivity is influenced by the pyridine-like nitrogen at position 3 and the furan-like oxygen at position 1. pharmaguideline.com Generally, electrophilic substitution is difficult unless the ring is activated by electron-releasing groups, with the C4 and C5 positions being the most reactive. pharmaguideline.comtandfonline.com Conversely, electron-withdrawing groups facilitate nucleophilic attack, primarily at the C2 position. pharmaguideline.com

Impact of Alkyl and Halo Substituents on Activity

The introduction of alkyl and halogen substituents onto the isoxazole ring can significantly modulate the biological activity of the resulting analogs. The position and nature of these substituents are key determinants of their effect.

Alkyl Groups: The presence of alkyl groups can influence activity through steric and electronic effects. nih.gov For example, increasing the bulkiness of an alkyl substituent can decrease the reactivity of nearby functional groups. nih.gov In heterocyclic compounds, the insertion of an alkyl group can activate an otherwise inert functional group toward nucleophilic substitution. nih.gov The decoration of 1,3-oxazoles with alkyl substituents via C-H activation has become a notable strategy in synthesis.

Halo Substituents: Halogen atoms are versatile substituents in medicinal chemistry. Their introduction can alter lipophilicity, metabolic stability, and binding interactions. In one study on isoxazole derivatives, the presence of a bromine group on a C-5 phenyl ring and a chlorine group on a C-3 phenyl ring was shown to enhance antibacterial activity. ijpca.org Halogenated compounds are also valuable synthetic intermediates, allowing for further functionalization through cross-coupling reactions. researchgate.net The synthesis of 5-(fluoroalkyl)isoxazoles is of particular interest, as fluorine substitution can profoundly impact a compound's properties. researchgate.net

The following table illustrates the observed effects of specific substituents on the activity of isoxazole-containing compounds in a study on antibacterial agents. ijpca.org

| Substituent Group | Position | Observed Effect on Antibacterial Activity |

| Bromine | C-5 Phenyl Ring | Enhanced |

| Chlorine | C-3 Phenyl Ring | Enhanced |

| Methoxy | C-5 Phenyl Ring | Enhanced |

| Dimethyl amino | C-5 Phenyl Ring | Enhanced |

| Nitro | C-3 Phenyl Ring | Enhanced |

Electron-Withdrawing Group Effects

Electron-withdrawing groups (EWGs) significantly alter the electronic properties of the oxazole ring, generally making it more electron-deficient. nih.gov This increased electrophilicity of the ring carbons can enhance reactivity towards nucleophiles. pharmaguideline.com In the synthesis of oxadiazoles, a related heterocycle, it has been observed that EWGs can increase product yields, with higher reactivity during synthesis potentially correlating with stronger biological activity. otterbein.edu The pull of electron density by the EWG makes the reaction carbon more susceptible to nucleophilic attack, leading to higher product formation. otterbein.edu

Similarly, in the van Leusen synthesis of oxazoles, aromatic aldehyde substrates bearing EWGs demonstrated higher reactivity. nih.gov This effect is crucial for designing synthetic routes and for understanding the molecule's potential interactions with biological targets. For instance, the electron-withdrawing nature of the nitrogen atoms in a thiadiazole ring renders the C-2 and C-5 positions susceptible to nucleophilic attack, a principle that also applies to oxazoles. nih.gov The presence of EWGs can therefore be a key design element for tuning the chemical and biological properties of oxazole derivatives.

Scaffold Hopping and Lead Optimization Strategies for Oxazole-Containing Compounds

Scaffold hopping is a powerful strategy in drug discovery used to identify isofunctional molecular structures that have significantly different core backbones. nih.govsemanticscholar.org This approach is employed during lead generation and optimization to overcome issues such as poor pharmacokinetic properties, toxicity, or to escape existing patent claims. nih.govnih.gov The goal is to retain the key pharmacophoric features responsible for biological activity while exploring novel chemical space. nih.gov

For oxazole-containing compounds, scaffold hopping can involve several approaches:

Heterocycle Replacement: The oxazole ring itself can be replaced with another 5-membered heterocycle (e.g., thiazole, triazole, oxadiazole) or other bioisosteric rings. This was demonstrated in the discovery of 2-aminooxazole amides as DGAT1 inhibitors, which originated from a scaffold hopping strategy. tandfonline.com

Ring Opening or Closure: Modifying the core by opening a ring or forming a new one can lead to topologically distinct scaffolds.

Topology-Based Hopping: This involves altering the connectivity of the atoms in the core structure while maintaining the 3D arrangement of key interaction points. nih.gov

Computational Chemistry and Cheminformatics in the Discovery and Characterization of 4 1,2 Oxazol 5 Yl Oxane 4 Carboxylic Acid Derivatives

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid derivative, within the active site of a target protein.

In a typical study, a series of these derivatives would be docked into the crystal structure of a relevant biological target, for instance, a protein kinase or a specific receptor. The simulation calculates the most likely binding pose and assigns a score, often expressed in kcal/mol, which estimates the binding affinity. nih.govnih.gov Lower scores generally indicate a more favorable binding interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that are crucial for the ligand's biological activity. najah.edu For example, the carboxylic acid group might form a critical hydrogen bond with a key amino acid residue like Arginine or Lysine in the active site, while the oxazole (B20620) ring could engage in pi-stacking interactions with aromatic residues like Tyrosine or Phenylalanine.

Table 1: Illustrative Molecular Docking Results for this compound Derivatives against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Derivative A | -9.5 | Lys72, Asp184 | Hydrogen Bond, Ionic |

| Derivative B | -8.8 | Leu130, Val80 | Hydrophobic |

| Derivative C | -10.2 | Lys72, Tyr132 | Hydrogen Bond, Pi-Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. nih.gov These models are built by finding a statistical relationship between calculated molecular properties (descriptors) and experimentally determined activities, allowing for the prediction of the efficacy of new, unsynthesized compounds. nih.gov

To build a robust QSAR model, a wide range of molecular descriptors are calculated for each derivative. These descriptors numerically represent various aspects of the molecule's physicochemical properties. Quantum chemical descriptors, derived from quantum mechanics calculations, are particularly powerful as they describe the electronic properties of the molecules. researchgate.net

HOMO (Highest Occupied Molecular Orbital) Energy: Relates to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Relates to the molecule's ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.

Electrostatic Potentials: Describe the charge distribution within the molecule, highlighting regions that are likely to engage in electrostatic interactions with the protein target.

Table 2: Example Quantum Chemical Descriptors for a Series of Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Derivative A | -6.8 | -1.5 | 3.2 |

| Derivative B | -7.1 | -1.2 | 4.5 |

| Derivative C | -6.5 | -1.8 | 2.8 |

Once descriptors are calculated, statistical methods are used to build the QSAR model. The predictive power of the resulting model must be rigorously validated to ensure its reliability. pensoft.net This involves both internal validation (using the data the model was built on) and external validation (using a separate set of compounds not used in model creation). researchgate.net Key statistical metrics include the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set. A high Q² value (typically > 0.6) indicates a model with good predictive ability. researchgate.net

A hypothetical QSAR model for the anti-proliferative activity (pIC50) of these derivatives might look like: pIC50 = 0.85 * LogP - 0.25 * HOMO + 0.5 * Dipole_Moment + 2.5

Table 3: Statistical Validation of a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

|---|---|---|

| R² (Training Set) | 0.92 | High correlation for the training data |

| Q² (Test Set) | 0.85 | Excellent predictive power for new compounds |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of every atom in the complex over time (typically nanoseconds to microseconds), providing insights into the stability of the binding pose and the flexibility of the protein and ligand. najah.edu Key analyses include the Root Mean Square Deviation (RMSD) of the ligand, which indicates if it remains stably in the binding pocket, and the Root Mean Square Fluctuation (RMSF) of protein residues, which highlights flexible regions. nih.govnajah.edu These simulations can confirm if the key interactions predicted by docking are maintained over time. nih.gov

Free Energy Perturbation (FEP) and Other Advanced Simulation Techniques for Binding Affinity Prediction

For more accurate predictions of binding affinity, advanced techniques like Free Energy Perturbation (FEP) are employed. FEP is a rigorous, physics-based method that calculates the relative binding free energy (ΔΔG) between two similar ligands by computationally "mutating" one into the other in a series of small steps. nih.govchemrxiv.org This method is computationally expensive but provides results that are often in excellent agreement with experimental data, making it highly valuable for lead optimization. ed.ac.uk Other end-point methods like MM/PBSA and MM/GBSA can also provide estimates of binding free energy with a lower computational cost. vu.nl

Table 4: Illustrative Comparison of Experimental vs. FEP-Calculated Relative Binding Free Energy (ΔΔG)

| Ligand Pair | Experimental ΔΔG (kcal/mol) | FEP-Calculated ΔΔG (kcal/mol) |

|---|

Virtual Screening and De Novo Design Algorithms for Chemical Space Exploration

To discover novel derivatives of this compound, computational chemists can explore vast chemical spaces using virtual screening and de novo design.

Virtual Screening: This involves using computational methods, often starting with molecular docking, to screen large databases containing millions of commercially available or virtual compounds. nih.gov The goal is to identify a smaller subset of molecules that are predicted to bind to the target of interest and can then be prioritized for experimental testing. researchgate.net

De Novo Design: These algorithms build novel molecules from scratch or by modifying existing ones. nih.gov By considering the shape and properties of the target's active site, these programs can generate new chemical structures that are computationally optimized to have high affinity and specificity, potentially leading to the discovery of entirely new chemical scaffolds.

Target Prediction through Reverse Pharmacophore Mapping

Reverse pharmacophore mapping, also known as pharmacophore-based virtual screening, is a computational technique used to identify potential macromolecular targets of a small molecule by screening its three-dimensional (3D) pharmacophore against a database of pharmacophore models derived from known protein binding sites. openmedicinalchemistryjournal.com A pharmacophore represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, positive and negative ionizable groups) that a molecule must possess to interact with a specific biological target. openmedicinalchemistryjournal.comresearchgate.net By inverting the typical screening process—where a library of compounds is screened against a single target—reverse pharmacophore mapping screens a single compound against a library of target pharmacophores. openmedicinalchemistryjournal.com

The application of this methodology to the derivatives of this compound allows for the generation of hypotheses regarding their potential mechanisms of action, thereby guiding further experimental validation and drug development efforts. The process begins with the generation of a 3D conformation of the query molecule, in this case, a derivative of this compound. This conformation is then used to create a pharmacophore model that encapsulates its key chemical features. This model is subsequently screened against a database of pre-computed pharmacophore models representing the binding sites of a wide array of proteins.

The screening process yields a list of potential protein targets whose binding site pharmacophores align well with the pharmacophore of the query molecule. The quality of the alignment, often expressed as a "fit score," indicates the likelihood of a meaningful interaction between the small molecule and the biological target. researchgate.net Higher fit scores suggest a greater geometric and chemical complementarity, and thus a higher probability of a binding event.

For a hypothetical derivative, "Compound X," derived from the this compound scaffold, a reverse pharmacophore mapping study could yield a ranked list of potential targets. The results of such a screen are typically presented in a tabular format, detailing the identified targets, their corresponding fit scores, and often additional information such as the protein class and therapeutic area.

| Potential Target | Protein Class | Fit Score | Relevant Therapeutic Area |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 0.92 | Anti-inflammatory |

| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | 0.88 | Immunology, Anti-inflammatory |

| Carbonic Anhydrase II | Lyase | 0.85 | Glaucoma, Diuretic |

| Matrix Metalloproteinase-9 (MMP-9) | Hydrolase (Protease) | 0.81 | Oncology, Inflammation |

| Sirtuin 1 (SIRT1) | Hydrolase (Deacetylase) | 0.79 | Metabolic Disorders, Aging |

The hypothetical data presented in the table for "Compound X" suggests that this derivative of this compound may possess anti-inflammatory properties through the inhibition of COX-2 and TNF-α. The high fit scores for these targets indicate a strong potential for interaction. Further investigation into its effects on carbonic anhydrase and matrix metalloproteinases could also be warranted based on these in silico predictions. The identification of SIRT1 as a potential target opens another avenue for exploring its therapeutic applications in metabolic diseases.

It is crucial to note that the predictions from reverse pharmacophore mapping are hypothetical and necessitate experimental validation. nih.gov Techniques such as in vitro enzyme inhibition assays, binding affinity measurements, and cell-based functional assays are essential next steps to confirm the predicted biological activities and to elucidate the precise mechanism of action of this compound derivatives. Nevertheless, reverse pharmacophore mapping serves as a valuable and cost-effective starting point in the drug discovery pipeline, enabling researchers to prioritize experimental efforts and accelerate the journey from a novel chemical entity to a potential therapeutic agent.

Pharmacological Characterization and Mechanistic Investigations of 4 1,2 Oxazol 5 Yl Oxane 4 Carboxylic Acid Analogs

Identification and Validation of Molecular Targets

Research into the analogs of 4-(1,2-oxazol-5-yl)oxane-4-carboxylic acid has revealed interactions with several key biological targets, including viral proteases, metabolic enzymes, and cannabinoid receptors. The isoxazole (B147169) and oxane carboxylic acid moieties are key structural features that appear to contribute to these interactions.

Analogs of this compound, particularly those incorporating the related 1,2,4-oxadiazole (B8745197) scaffold, have been investigated for their enzyme inhibitory potential.

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is a critical enzyme for viral replication and a target for antiviral drug development. mdpi.com Analogs containing a 1,2,4-oxadiazole ring, which is structurally related to the 1,2-oxazole (isoxazole) in the primary compound of interest, have been explored as PLpro inhibitors. nih.gov The design of these inhibitors often mimics the structural features of known PLpro inhibitors. nih.gov

One study reported the repositioning of the 1,2,4-oxadiazole scaffold as a potential inhibitor of SARS-CoV-2 PLpro. nih.gov Among the evaluated compounds, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline demonstrated a notable inhibitory effect against SARS-CoV-2 PLpro with a half-maximal inhibitory concentration (IC50) of 7.197 μM. nih.gov This finding suggests that the oxadiazole core can serve as a pharmacophore for PLpro inhibition. nih.gov While direct kinetic studies on this compound are not available, the activity of these analogs provides a basis for further investigation into the potential of isoxazole-containing compounds as PLpro inhibitors.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | SARS-CoV-2 PLpro | 7.197 nih.gov |

Lactate (B86563) dehydrogenase (LDH) is a key enzyme in anaerobic metabolism, catalyzing the reversible conversion of lactate to pyruvate. nih.gov While specific studies on the interaction of this compound or its close analogs with LDH are not prominent in the literature, general studies have shown that carboxylic acid anions can act as non-competitive inhibitors of lactate dehydrogenase. nih.gov The inhibitory effect of these carboxylic acids tends to increase with certain structural features. nih.gov The proposed mechanism involves the formation of abortive ternary complexes with the enzyme in different conformations. nih.gov This general principle suggests a potential, though unconfirmed, for carboxylic acid-containing compounds like this compound to interact with LDH. Further research is needed to determine if the specific combination of the isoxazole and oxane rings confers any significant inhibitory activity or specific binding characteristics.

Dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for type 2 diabetes, and its inhibitors, known as gliptins, are an established class of oral anti-diabetic medications. nih.govnih.gov The inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion. nih.gov Heterocyclic compounds, including those with oxadiazole rings, have been extensively investigated as DPP-IV inhibitors. nih.govresearchgate.net

Structure-activity relationship (SAR) studies of various heterocyclic compounds have provided insights into the features required for potent DPP-IV inhibition. nih.gov For instance, a series of 1,2,3-triazole-4-carboximidamide derivatives were developed as DPP-IV inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Specifically, compounds with this scaffold showed IC50 values as low as 6.57 nM. nih.gov Another study on pyrrole-2-carbonitrile (B156044) derivatives identified compounds with IC50 values against DPP-IV as low as 0.004 μM. nih.gov While no direct data exists for this compound, the proven efficacy of other structurally related heterocyclic compounds as DPP-IV inhibitors suggests that this class of molecules warrants investigation for this target.

| Compound Class | Example Compound | IC50 |

|---|---|---|

| 1,2,3-Triazole-4-carboximidamide derivative | Compound 9 | 6.57 nM nih.gov |

| Pyrrole-2-carbonitrile derivative | Compound 3 | 0.004 μM nih.gov |

The interaction of this compound analogs with G-protein coupled receptors, particularly the cannabinoid receptors, has been a focus of research.

The cannabinoid type 2 (CB2) receptor is primarily expressed in immune cells and is a therapeutic target for inflammatory and pain-related conditions, without the psychoactive effects associated with the cannabinoid type 1 (CB1) receptor. nih.govresearchgate.net Analogs containing isoxazole and the related oxadiazole moieties have been identified as potent and selective CB2 receptor agonists. nih.govnih.gov

One study reported the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives as a new class of CB2 agonists. nih.gov A particularly potent compound from this series, designated 25r, displayed a high affinity and selectivity for the CB2 receptor, with a half-maximal effective concentration (EC50) of 21.0 nM and an Emax of 87%. nih.gov Importantly, this compound showed high selectivity over the CB1 receptor, with a CB1 EC50 greater than 30 μM, resulting in a selectivity ratio (CB1/CB2) of over 1428. nih.gov In another study, the replacement of a pyrazole (B372694) ring with an isoxazole ring in a series of compounds led to a significant increase in CB2 selectivity, with a Ki(CB2)/Ki(CB1) ratio greater than 3100. nih.gov These findings underscore the potential of the isoxazole and oxadiazole scaffolds in designing selective CB2 receptor agonists.

| Compound | CB2 EC50 (nM) | CB2 Emax (%) | CB1 EC50 (μM) | Selectivity Ratio (CB1/CB2) |

|---|---|---|---|---|

| Compound 25r (4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivative) | 21.0 nih.gov | 87 nih.gov | >30 nih.gov | >1428 nih.gov |

Receptor Agonism/Antagonism Profiling

Ionotropic Glutamate (B1630785) Receptor (iGluR) Modulation

The structural features of this compound analogs, particularly the presence of an acidic alpha-aminocarboxylic acid mimic, suggest a potential for interaction with ionotropic glutamate receptors (iGluRs). Research into structurally related compounds has demonstrated that the isoxazole moiety can serve as a bioisostere for the distal carboxylic acid group of glutamate, enabling these molecules to modulate iGluR activity. mdpi.com

Specifically, the 4-hydroxy-1,2,5-oxadiazol-3-yl group, a related heterocyclic structure, has been successfully integrated into compounds that function as both agonists and antagonists at all three classes of iGluRs (AMPA, Kainate, and NMDA receptors). mdpi.com For instance, a glutamate analog where the distal carboxy group was replaced by this moiety was found to be a potent, though unselective, AMPA receptor preferring agonist. mdpi.com Conversely, analogs of higher glutamate homologues with the same substitution acted as weak antagonists at the NR1/NR2A subtype of NMDA receptors. mdpi.com

Further studies on tetrazolyl isoxazole amino acids have reinforced the potential of this scaffold in designing iGluR antagonists. These findings collectively indicate that the isoxazole carboxylic acid framework is a versatile chemical scaffold capable of being integrated into molecules that can modulate ionotropic glutamate receptor function, acting as either agonists or antagonists depending on the specific structural configuration and the receptor subtype. mdpi.comnih.gov

Estrogen Receptor Complexation Mechanisms

Analogs featuring an isoxazole core have been investigated for their ability to bind to the estrogen receptor (ER), a key target in hormone-dependent cancers. A series of 3,5-bis(4-hydroxyphenyl) isoxazoles bearing a styryl or alkyl vinyl group at the 4-position were synthesized and evaluated for their binding affinity to the estrogen receptor-alpha ligand-binding domain (ERα-LBD). mdpi.com

The binding properties of these trisubstituted isoxazoles were assessed using a competitive binding assay with radiolabeled estradiol (B170435). The results indicated that the ERα-LBD can tolerate the presence of a vinyl group at the 4-position of the isoxazole ring. mdpi.com Notably, the 4-(4-hydroxystyryl) derivative displayed a relative binding affinity (RBA) that was comparable to previously described pyrazole-based ER ligands. mdpi.com This suggests that the isoxazole scaffold can effectively mimic the core structure of estradiol, allowing it to complex with the receptor. The bis(4-hydroxyphenyl) arrangement is crucial for this interaction, mimicking the phenolic groups of the natural hormone, while substitutions at the 4-position of the isoxazole ring can be modified to fine-tune binding affinity and efficacy. mdpi.com

Table 1: Relative Binding Affinities (RBA) of Isoxazole Derivatives for the Estrogen Receptor-α Ligand Binding Domain (ERα-LBD)

| Compound | RBA (%) for ERα-LBD |

|---|---|

| Estradiol | 100 |

| 3,4,5-tris(4-hydroxyphenyl) isoxazole | 30 |

| 4-(4-hydroxystyryl)-3,5-bis(4-hydroxyphenyl)isoxazole | Comparable to pyrazole ER ligands |

Data sourced from competitive binding assays. RBA is calculated relative to estradiol (100%). mdpi.com

Modulation of Signal Transduction Pathways

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the progression of various cancers. nih.govwikipedia.org Isoxazole-containing compounds have emerged as potential inhibitors of this pathway. Studies involving a group of isoxazolyl steroids have demonstrated their ability to modulate the expression of key genes within the Hh cascade. nih.gov

In human cancer cell lines (HeLa and A549), specific isoxazolyl steroid derivatives were shown to significantly reduce the expression of essential Hh pathway components, including the transmembrane receptors Patched1 (Ptch1) and Smoothened (Smo), as well as the downstream transcription factor Gli1. nih.gov The inhibition of these genes indicates a disruption of the signaling cascade at multiple levels, from the initial ligand reception to the final transcriptional activation of target genes. This suggests that the isoxazole moiety can be incorporated into scaffolds that effectively antagonize Hh signaling, presenting a potential therapeutic strategy for cancers driven by this pathway. nih.gov

MDM2 Inhibition

The interaction between the tumor suppressor protein p53 and its negative regulator, Mouse double minute 2 homolog (MDM2), is a key target in oncology. nih.gov Disrupting this interaction can reactivate p53 function, leading to cell cycle arrest and apoptosis in cancer cells. uconn.edu A novel class of potential MDM2-p53 inhibitors incorporating an isoxazole ring has been designed and synthesized. nih.gov

Antimicrobial Activity Studies of Oxazole (B20620) Carboxylic Acid Derivatives

Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Oxazole and isoxazole carboxylic acid derivatives have been the subject of numerous studies investigating their potential as antimicrobial agents. These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. A variety of oxazole derivatives have shown potent activity. For example, certain propanoic acid derivatives containing an oxazole ring exhibited significant antibacterial effects against strains like Staphylococcus aureus (including MRSA) and Bacillus subtilis with MIC values as low as 1.56 µg/mL. Similarly, hybrid molecules combining isoxazole and 1,3,4-oxadiazole (B1194373) rings have shown antimicrobial activity 2–4 times stronger than the reference drug ampicillin (B1664943) against S. aureus, S. pyogenes (Gram-positive), and P. aeruginosa, E. coli (Gram-negative).

Other studies have reported on N-acyl-α-amino acids and their corresponding 1,3-oxazol-5(4H)-one derivatives. One such oxazolone (B7731731) compound was active against the Gram-positive bacteria Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, producing inhibition zones of 8 and 9 mm, respectively. Another study on carbazole-oxadiazole derivatives found excellent antibacterial profiles with MIC values ranging from 0.25 to 4 µg/mL against MRSA and Pseudomonas aeruginosa. The collective data underscore the potential of the oxazole carboxylic acid scaffold as a foundational structure for the development of new antibacterial agents.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Oxazole/Isoxazole Derivatives

| Compound Class | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Propanoic Acid Derivatives | Escherichia coli | Negative | 3.12 - 6.25 | |

| Staphylococcus aureus | Positive | 1.56 | ||

| Methicillin-resistant S. aureus | Positive | 1.56 | ||

| Bacillus subtilis | Positive | 1.56 - 3.12 | ||

| Carbazole-Oxadiazole Derivatives | Methicillin-resistant S. aureus | Positive | 0.25 - 4 | |

| Pseudomonas aeruginosa | Negative | 0.25 - 4 | ||

| N-acyl Phenylalanine Derivatives | Escherichia coli ATCC 25922 | Negative | 28.1 | wikipedia.org |

| Staphylococcus aureus ATCC 6538 | Positive | 28.1 | wikipedia.org | |

| Ethyl N-acyl-propanoate | Pseudomonas aeruginosa ATCC 27853 | Negative | 14 | wikipedia.org |

Antifungal Efficacy

Research into the antifungal properties of oxazole and isoxazole derivatives has revealed a broad spectrum of activity against various fungal pathogens. While specific studies on this compound are not extensively detailed in the available literature, the broader class of oxazole-containing compounds has demonstrated significant potential.

For instance, certain bile acid-derived oxazoles have shown notable inhibitory effects against Candida albicans. nih.gov Specifically, compounds designated as 6e and 6g exhibited significant inhibition percentages of 63.84% and 61.40%, respectively, at a concentration of 250 μg/mL. nih.gov This suggests that the oxazole moiety, when incorporated into larger molecular scaffolds, can confer potent antifungal activity.

Further studies on isoxazole derivatives have identified compounds with strong antimicrobial effects against Candida albicans, a prevalent fungal pathogen. nih.gov Among fifteen derivatives tested, two compounds, PUB9 and PUB10, were particularly effective. nih.gov These findings underscore the potential of the isoxazole ring system as a pharmacophore for the development of new antifungal agents.

Other research has explored the antifungal activity of 1,3,4-oxadiazole derivatives, which share structural similarities with the oxazole core. These compounds have demonstrated efficacy against various fungal strains, further supporting the therapeutic potential of this class of heterocycles. mdpi.com Similarly, novel 1,2,4-oxadiazole derivatives have been synthesized and shown to possess significant antifungal activities against a range of plant-pathogenic fungi, including Rhizoctonia solani and Botrytis cinerea. nih.gov

The table below summarizes the antifungal activity of selected oxazole and isoxazole derivatives against Candida albicans.

| Compound | Concentration (μg/mL) | Inhibition (%) | Fungal Strain |

| Bile Acid-Derived Oxazole 6e | 250 | 63.84 | Candida albicans |

| Bile Acid-Derived Oxazole 6g | 250 | 61.40 | Candida albicans |

| Isoxazole Derivative PUB9 | Not Specified | High | Candida albicans |

| Isoxazole Derivative PUB10 | Not Specified | High | Candida albicans |

Inhibition of Biofilm Formation

The ability of microorganisms to form biofilms presents a significant challenge in treating infections. Several studies have highlighted the potential of oxazole and its derivatives to inhibit biofilm formation.

Research on isoxazole derivatives has demonstrated their capacity to reduce biofilm-forming cells of pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov Two specific derivatives, PUB9 and PUB10, were able to reduce over 90% of biofilm-forming cells. nih.gov

Similarly, 1,3,4-oxadiazole derivatives have been shown to effectively prevent biofilm formation by S. aureus in a dose-dependent manner. nih.gov These compounds were found to inhibit the transcription of the spa gene, which is related to biofilm formation. nih.gov

A series of 5(4H)-oxazolone-based sulfonamides also exhibited the ability to diminish the formation of biofilms, particularly compounds 9a, 9b, and 9f. mdpi.com Furthermore, newly isolated oxazole-4-carboxylic acid derivatives from the fungus Phoma macrostoma interfered with the biofilm formation of Staphylococcus aureus. nih.gov At a concentration of 250 µg/mL, these compounds, along with known macrocidins, inhibited biofilm formation by 65% to 79%. nih.gov

The table below presents data on the inhibition of biofilm formation by various oxazole derivatives.

| Compound/Derivative | Pathogen | Inhibition Concentration | Biofilm Reduction (%) |

| Isoxazole Derivative PUB9 | S. aureus, P. aeruginosa, C. albicans | 0.125–0.25 mg/mL | >90 |

| Isoxazole Derivative PUB10 | S. aureus, P. aeruginosa, C. albicans | 0.125–0.25 mg/mL | >90 |

| 1,3,4-Oxadiazole Derivative OZE-II | S. aureus USA300 | 8 µg/mL | Not Specified |

| 1,3,4-Oxadiazole Derivatives OZE-I & OZE-III | S. aureus USA300 | 16 µg/mL | Not Specified |

| Oxazole-4-carboxylic acid derivative 2 | S. aureus | 250 µg/mL | 65 |

| Oxazole-4-carboxylic acid derivative 3 | S. aureus | 250 µg/mL | 75 |

| Macrocidin A (5) | S. aureus | 250 µg/mL | 79 |

| Macrocidin Z (6) | S. aureus | 250 µg/mL | 76 |

Preclinical In Vitro Efficacy Assessments of this compound Analogs

The in vitro efficacy of oxazole derivatives has been evaluated across a range of therapeutic areas, demonstrating their broad biological activity. Various studies have synthesized and tested these compounds against different cell lines and pathogens.

For example, a series of 1,3-oxazole derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, with ofloxacin (B1677185) and ketoconazole (B1673606) used as reference drugs. d-nb.info Another study synthesized multi-substituted oxazoles and tested their antibacterial activity against strains such as S. aureus, E. coli, B. subtilis, and K. pneumonia. d-nb.info

Bile acid-derived oxazoles have been tested for their antifungal activity against Candida albicans, showing promising results. nih.gov Additionally, isoxazole derivatives have been scrutinized for their impact on pathogenic biofilms and their cytotoxicity toward fibroblast cell lines. nih.gov

Preclinical In Vivo Efficacy Studies of Related Compounds in Animal Models

Animal Models for Analgesia

While direct in vivo analgesic studies for this compound were not found, related oxazole derivatives have been investigated for their anti-inflammatory and, by extension, potential analgesic properties. For instance, a series of novel oxazole derivatives were evaluated for in vivo anti-inflammatory effects using the carrageenan-induced paw edema model in rats. researchgate.net This model is a standard for assessing the efficacy of anti-inflammatory drugs, which often possess analgesic properties. The study found that all tested oxazole derivatives showed promising anti-inflammatory activities when compared to the standard drug indomethacin. researchgate.net

Xenograft Models for Antitumor Efficacy

The antitumor potential of oxazole derivatives has been explored in in vivo xenograft models. A study investigating 2-arylthiazolidine-4-carboxylic acid amides, which are structurally related to the target compound, tested their efficacy in a xenograft model using human A375 melanoma tumors in nude mice. nih.gov One compound, in particular, demonstrated a dose-dependent inhibition of tumor growth and showed higher efficacy than the standard chemotherapeutic drug dacarbazine. nih.gov

Biotransformation and Metabolite Profiling of Related Oxazole Derivatives

The metabolism of oxazole-containing compounds is a critical aspect of their development as therapeutic agents. Studies on related azole antifungals indicate that they act by inhibiting the C14 demethylation of sterols, a key step in ergosterol (B1671047) biosynthesis, which is catalyzed by the cytochrome P450 enzyme system. ceon.rs This interaction with metabolic enzymes highlights the importance of understanding the biotransformation of oxazole derivatives.

Research on the metabolism of phytoalexin camalexins and their bioisosteres, which can contain oxazole rings, in the plant pathogenic fungus Alternaria brassicicola provides insights into the potential metabolic pathways of such compounds. nih.gov Furthermore, studies on the pharmacokinetic properties and metabolic pathways of benzothiazole (B30560) and oxazole-based compounds are crucial for drug optimization and development. researchgate.net These investigations help in understanding how these compounds are absorbed, distributed, metabolized, and excreted, which are key factors in determining their efficacy and safety.

Hydrolytic Cleavage Pathways

The chemical stability of pharmacologically active compounds is a critical determinant of their in vivo behavior. For derivatives of this compound, a key consideration is the potential for hydrolytic cleavage. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is known to be susceptible to ring cleavage reactions due to the inherent weakness of the nitrogen-oxygen (N-O) bond. nih.gov Under physiological or acidic conditions, this bond can break, leading to the formation of different chemical entities. rsc.org

In studies of closely related analogs, such as 4,5-dihydroisoxazole-5-carboxamide derivatives, hydrolysis has been identified as a primary biotransformation pathway. rrpharmacology.rusemanticscholar.org The most labile point in these carboxamide analogs is often the amide bond, which undergoes hydrolytic cleavage to yield a carboxylic acid metabolite and a corresponding amine. rrpharmacology.rusemanticscholar.org For instance, the biotransformation of 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide results in the formation of 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid and 4-methoxy-3-(trifluoromethyl)aniline. rrpharmacology.rusemanticscholar.org

While amide hydrolysis is prominent in such analogs, the isoxazole ring itself can also be a target for hydrolytic degradation. The cleavage of the core isoxazole structure can lead to the formation of β-hydroxy nitriles or other related open-chain compounds, which can significantly alter the biological activity and pharmacokinetic profile of the parent molecule. ijpcbs.com Similarly, other heterocyclic ring systems have been shown to undergo hydrolytic cleavage in acidic solutions, indicating that this is a common pathway for certain classes of compounds. researchgate.netresearchgate.net

Metabolite Identification and Structural Confirmation

The identification of biotransformation products is essential for a comprehensive understanding of a drug candidate's pharmacokinetic profile. For analogs of this compound, metabolite identification is typically carried out in preclinical species such as rats and rabbits. rrpharmacology.rusemanticscholar.org Biological samples, including plasma, urine, and feces, are collected at various time points following the administration of the compound. rrpharmacology.rurrpharmacology.ru

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the primary analytical technique used for the detection and initial characterization of potential metabolites in these biological matrices. rrpharmacology.rusemanticscholar.orgrrpharmacology.ru This method allows for the separation of the parent compound from its metabolites and provides crucial mass-to-charge ratio data for structural elucidation.

In a study on a 4,5-dihydro-1,2-oxazole-5-carboxamide analog, hydrolysis products were successfully identified in plasma, urine, and fecal samples. rrpharmacology.rusemanticscholar.org The primary metabolites were determined to be the corresponding carboxylic acid and aniline (B41778) fragments resulting from amide bond cleavage. rrpharmacology.ru

To definitively confirm the structures of these identified metabolites, a process of chemical synthesis is undertaken to produce authentic standard samples of the suspected compounds. rrpharmacology.ru The chromatographic retention times and mass spectra of the metabolites detected in the biological samples are then compared directly with those of the synthesized standards. rrpharmacology.rusemanticscholar.org A precise match in these analytical characteristics provides unambiguous structural confirmation of the biotransformation products. rrpharmacology.rurrpharmacology.ru

Table 1: Identified Metabolites of a 4,5-Dihydro-1,2-oxazole-5-carboxamide Analog via Hydrolysis

| Parent Compound | Metabolite 1 (M1) | Metabolite 2 (M2) |

| 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide | 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | 4-methoxy-3-(trifluoromethyl)aniline |

Data sourced from studies on related carboxamide analogs. rrpharmacology.rusemanticscholar.org

Pharmacokinetic Studies of Related Compounds in Preclinical Species

Absorption and Distribution Characteristics

The absorption, distribution, metabolism, and excretion (ADMET) properties of isoxazole-containing compounds are critical to their potential as therapeutic agents. rsc.orgresearchgate.net Generally, isoxazole derivatives have been noted for possessing favorable ADME profiles. researchgate.net The absorption and distribution of a compound are heavily influenced by its physicochemical properties, such as lipophilicity and ionization state at physiological pH. creative-bioarray.com

Metabolic Stability and Plasma Exposure Assessments

The procedure involves incubating the test compound at a specific concentration (e.g., 1 µM) in plasma from various preclinical species (such as mouse, rat, dog) and humans at 37°C. researchgate.net Aliquots are taken at several time points (e.g., 0, 30, 60, 120 minutes), and the concentration of the parent compound remaining is quantified using LC-MS/MS. dovepress.com The results are expressed as the percentage of the compound remaining at the end of the incubation period. Significant differences in stability can be observed between species, which can have important implications for the selection of appropriate animal models for further preclinical testing. researchgate.net For instance, hydrolysis by plasma enzymes like esterases can significantly reduce the bioavailability of an active compound. nih.gov

Table 2: Representative In Vitro Plasma Stability of a Hypothetical Isoxazole Analog

| Species | Percent of Parent Compound Remaining after 120 min |

| Mouse Plasma | 85% |

| Rat Plasma | 72% |

| Dog Plasma | 91% |

| Human Plasma | 95% |

This table contains illustrative data based on typical plasma stability assays described in the literature. researchgate.netdovepress.com

Oral Bioavailability Determinations

Oral bioavailability (F%) is a measure of the fraction of an orally administered dose of a drug that reaches the systemic circulation unchanged. It is a critical parameter for orally delivered medicines. Compounds containing multiple polar, ionizable functional groups, such as carboxylic acids, often exhibit poor oral bioavailability due to limited permeability across the gastrointestinal tract. johnshopkins.edu In one study, a compound with four acidic groups demonstrated an oral bioavailability of less than 1%. johnshopkins.edu

The determination of oral bioavailability in preclinical species involves administering the compound via both intravenous (i.v.) and oral (p.o.) routes. Plasma concentrations of the drug are measured over time for both routes, and the area under the concentration-time curve (AUC) is calculated. Oral bioavailability is then determined by comparing the dose-normalized AUC from oral administration to that from intravenous administration (AUCp.o. / AUCi.v.). Studies with related oxazole carboxamide derivatives have identified orally active compounds that achieved significant systemic exposure and demonstrated dose-dependent efficacy in rodent models. nih.gov In cases of poor bioavailability, a prodrug strategy, where the carboxylic acid group is masked with a labile moiety, can dramatically enhance oral absorption, as demonstrated by an 80-fold increase in exposure for one acidic compound. johnshopkins.edu

Table 3: Representative Pharmacokinetic Parameters of a Related Oral Isoxazole Analog in Rats

| Parameter | Value |

| Dose (p.o.) | 3 mg/kg |

| Cmax (Peak Plasma Concentration) | 1.5 µM |

| Tmax (Time to Peak Concentration) | 2.0 h |

| AUC (Area Under the Curve) | 8.5 µM*h |

| F% (Oral Bioavailability) | 35% |

This table contains illustrative data based on typical pharmacokinetic studies of oral drug candidates. johnshopkins.edunih.gov

Intellectual Property and Academic Patent Landscape for Oxazole Oxane Carboxylic Acid Derivatives

Analysis of Patent Applications for Synthetic Methodologies

Patent applications concerning the synthesis of oxazole (B20620) and oxane (tetrahydropyran) derivatives highlight a variety of chemical strategies. While patents specifically for "4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid" are not readily identifiable in public databases, the broader patent landscape for related structures provides insight into the methodologies being protected.

Key trends in synthetic methodology patents include:

Novel Cyclization and Ring Formation Techniques: Patents frequently describe new methods for constructing the oxazole or tetrahydropyran (B127337) ring systems, often aiming for higher yields, milder reaction conditions, and greater stereochemical control.

Use of Novel Catalysts: Applications often detail the use of new catalysts, including metal-based and organocatalysts, to facilitate key transformations in the synthetic sequence. ijpsonline.com

A review of synthetic approaches for oxazole derivatives indicates a wide array of methods, such as the Fischer oxazole synthesis from cyanohydrins and aldehydes, the van Leusen synthesis using tosylmethyl isocyanide (TosMIC), and the Bredereck reaction from α-haloketones and amides. ijpsonline.com These foundational methods are often modified and improved upon in patent applications to suit the synthesis of more complex and substituted oxazole compounds.

Patenting Trends in Medical Intermediate Compounds with Oxazole-Oxane Structures

The patenting of medical intermediate compounds containing both oxazole and oxane (tetrahydropyran) moieties is driven by their utility in the synthesis of active pharmaceutical ingredients (APIs). These intermediates are valuable building blocks for creating larger, more complex molecules with potential therapeutic activity.

Analysis of patenting trends in this area reveals several key points:

Focus on Scaffolds for Specific Therapeutic Targets: Many patents are directed towards specific molecular scaffolds that are believed to interact with particular biological targets. For example, derivatives of oxazole-containing carboxylic acids have been investigated for their potential as PPAR alpha/gamma dual agonists. nih.gov

Broad Markush Structures: Patent claims for these intermediates often utilize broad Markush structures, allowing companies to protect a large number of related compounds with a single patent. This strategy provides a wide scope of protection and can prevent competitors from developing structurally similar compounds.

Intermediates for High-Value Therapeutics: The patenting activity for these intermediates is often correlated with the development of high-value therapeutics, such as treatments for metabolic disorders, cancer, and inflammatory diseases. nih.gov

The following table provides a conceptual overview of the types of patent applications filed for oxazole-oxane and related carboxylic acid derivatives, based on the general trends observed in the field.

| Patent Focus Area | Description of Patented Technology | Representative Compound Classes (Illustrative) |

| Synthetic Methods | Novel chemical reactions and processes for preparing oxazole and tetrahydropyran derivatives. | 2,4,5-Trisubstituted oxazoles, 5-Substituted oxazoles, Tetrahydropyran-4-carboxylic acid esters. |

| Medical Intermediates | Specific molecular scaffolds and building blocks for the synthesis of active pharmaceutical ingredients. | Oxazole-containing 1,3-dioxane-2-carboxylic acids, Biphenyl sulfonamides with heterocyclic moieties. |

| Composition of Matter | Novel chemical entities containing the oxazole-oxane carboxylic acid core structure, with claims to their therapeutic use. | Dual angiotensin and endothelin receptor antagonists, PPAR alpha/gamma dual agonists. |

It is important to note that while general trends can be identified, the specific patent landscape for "this compound" remains undefined in the absence of direct patent filings for this exact compound. The analysis, therefore, relies on the broader context of intellectual property surrounding its constituent chemical motifs.

Emerging Research Avenues and Future Perspectives for 4 1,2 Oxazol 5 Yl Oxane 4 Carboxylic Acid

Novel Synthetic Routes and Enabling Technologies

The synthesis of 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid and its derivatives is poised to benefit from modern organic chemistry methodologies. The principal approach for constructing the key isoxazole (B147169) ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. mdpi.comnih.govnih.govedu.krd This method is highly versatile and allows for the regioselective formation of 3,5-disubstituted isoxazoles. nih.govmdpi.comorganic-chemistry.org

A plausible synthetic pathway would involve the cycloaddition of a nitrile oxide with a suitably functionalized alkyne precursor of oxane-4-carboxylic acid. The nitrile oxide itself is typically generated in situ from an aldoxime using mild oxidizing agents to avoid its dimerization. rsc.orgrsc.org

Modern enabling technologies are set to revolutionize the synthesis of such complex molecules. Microwave-assisted organic synthesis, for instance, can dramatically accelerate reaction rates, improve yields, and enhance product selectivity compared to conventional heating methods. researchgate.netabap.co.innveo.org Furthermore, continuous-flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for handling unstable intermediates like nitrile oxides and for performing exothermic reactions. researchgate.net The integration of these technologies can lead to more efficient, greener, and scalable production of isoxazole-based compounds. nih.govtechnologynetworks.com

Table 1: Comparison of Synthetic Methodologies for Isoxazole Ring Formation

| Methodology | Description | Advantages | Key Features |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne or alkene. nih.govresearchgate.net | High versatility, good regioselectivity for 3,5-disubstituted products, mild reaction conditions. rsc.org | Most common and effective method for isoxazole formation. nih.gov |

| Electrophilic Cyclization | Cyclization of 2-alkyn-1-one O-methyl oximes induced by an electrophile (e.g., ICl). nih.gov | Yields highly substituted isoxazoles, tolerates a wide variety of functional groups. | Allows for the creation of 3,4,5-trisubstituted isoxazoles. nih.gov |

| Gold-Catalyzed Cycloisomerization | Cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgijpca.org | Good yields under moderate conditions, selective for different substitution patterns. | Amenable for 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles. ijpca.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between chalcones and hydroxylamine (B1172632). abap.co.innveo.org | Rapid heating, increased reaction rates, improved yields, cleaner reactions. nveo.org | An energy-efficient, green chemistry approach. abap.co.in |

| Flow Chemistry | A multi-step telescoped process involving oximation, chlorination, and cycloaddition in a continuous flow reactor. researchgate.net | Enhanced safety, scalability, and process control; effective heat transfer. | Ideal for large-scale synthesis and handling of unstable intermediates. researchgate.net |

Discovery of New Biological Targets and Therapeutic Indications

The isoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities. nih.govnih.gov Derivatives of isoxazole have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, antiviral, and immunomodulatory agents. nih.govnih.govmdpi.com This broad activity suggests that this compound could be investigated for a variety of therapeutic applications.

Potential biological targets for isoxazole-containing molecules are diverse. For example, certain isoxazole-carboxamide derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy. nih.gov Other trisubstituted isoxazoles act as selective allosteric inverse agonists for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), a promising target for treating autoimmune diseases. nih.govdundee.ac.uk Recent studies have also uncovered novel isoxazole-based compounds with potent antiviral activity against the Zika virus. nih.gov Given this precedent, future research could screen this compound and its analogues against a panel of targets implicated in these and other diseases.

Table 2: Potential Biological Activities and Targets of Isoxazole Derivatives

| Therapeutic Area | Biological Target(s) | Example Activity |

|---|---|---|

| Anti-inflammatory | Cyclooxygenase (COX-1, COX-2) nih.gov | Inhibition of prostaglandin synthesis. |

| Autoimmune Diseases | Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) nih.gov | Allosteric modulation of nuclear receptor activity. dundee.ac.uk |

| Infectious Diseases | Zika Virus (ZIKV) proteins nih.gov | Potent antiviral efficacy against ZIKV strains. nih.gov |

| Cancer | Various (e.g., kinases, tubulin) | Antiproliferative and cytotoxic effects against cancer cell lines. mdpi.com |

| Bacterial Infections | Bacterial enzymes (e.g., P. aeruginosa elastase B) nih.gov | Inhibition of bacterial growth and virulence factors. |

| Immunomodulation | T-cell and B-cell pathways mdpi.com | Suppression or stimulation of humoral and cellular immune responses. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The development of novel therapeutics like this compound can be significantly accelerated through the integration of Artificial Intelligence (AI) and Machine Learning (ML). nih.gov These computational tools are transforming drug discovery by enabling rapid analysis of vast chemical spaces and prediction of molecular properties. astrazeneca.comijirt.org

Table 3: Applications of AI/ML in the Drug Discovery Pipeline

| Stage | AI/ML Application | Description |

|---|---|---|

| Target Identification | Data Mining & Analysis | Analyzing genomic, proteomic, and clinical data to identify and validate novel drug targets. |

| Hit Identification | Virtual Screening | Using ML models to screen vast virtual libraries of compounds to identify potential "hits" for a specific target. nih.gov |

| Lead Generation | De Novo Drug Design | Employing generative models to design novel molecules with optimized properties for a target. mednexus.org |

| Lead Optimization | Predictive Modeling (QSAR/ADMET) | Predicting the efficacy, selectivity, and pharmacokinetic/toxicological (ADMET) properties of candidate molecules to guide chemical synthesis. nih.govmedium.com |

| Preclinical Studies | Biomarker Identification | Analyzing preclinical data to identify biomarkers that can predict clinical trial outcomes. |

Precision Chemical Synthesis for Structure-Guided Lead Optimization

Once a lead compound like this compound demonstrates initial biological activity, the next critical phase is lead optimization. This iterative process involves the precise chemical modification of the molecule to enhance its potency, selectivity, and pharmacokinetic properties. Structure-guided design, which relies on understanding the three-dimensional interaction between the compound and its biological target, is central to this effort.

A key component of this process is the development of a detailed Structure-Activity Relationship (SAR). researchgate.net SAR studies systematically explore how changes to different parts of the molecule—such as substituting various groups on the isoxazole or oxane rings—affect its biological activity. mdpi.com

For example, research on isoxazole-based allosteric inhibitors of RORγt utilized X-ray crystallography to visualize how the lead compound bound to the protein. nih.govdundee.ac.uk This structural information revealed key hydrogen bond interactions and hydrophobic pockets. dundee.ac.uk Guided by this data, chemists synthesized new analogues with modifications specifically designed to improve these interactions, resulting in a tenfold increase in potency. nih.govdundee.ac.uk A similar strategy could be applied to this compound, where understanding its binding mode would enable rational modifications to optimize its therapeutic potential.

Cross-Disciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The future development of this compound hinges on a deeply integrated, cross-disciplinary research approach that combines the strengths of organic chemistry, chemical biology, pharmacology, and computational science. This synergistic strategy ensures that the design, synthesis, and biological evaluation of new compounds occur in a feedback loop, accelerating the discovery process.

This research cycle typically begins with the identification of a biological target. Organic chemists then synthesize a library of compounds based on the core scaffold. nih.gov These compounds are subsequently evaluated by chemical biologists and pharmacologists using a battery of in vitro and cell-based assays to determine their activity, selectivity, and mechanism of action. nih.gov

The results from these biological assays, often complemented by computational modeling and structural biology data (e.g., co-crystal structures), provide crucial insights that guide the next round of chemical synthesis. dundee.ac.uk This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery and will be essential for unlocking the full therapeutic potential of the this compound scaffold and its derivatives.

Q & A

Basic: What are the common synthetic routes for preparing 4-(1,2-Oxazol-5-yl)oxane-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclization and functionalization of oxazole precursors. A general approach includes:

- Step 1: Condensation of an aldehyde (e.g., oxane-4-carbaldehyde) with hydroxylamine to form an oxime intermediate.

- Step 2: Cyclization via intramolecular nucleophilic attack under acidic or catalytic conditions (e.g., using POCl₃ or Pd/C) to form the oxazole ring.

- Step 3: Carboxylic acid functionalization through oxidation (e.g., KMnO₄ in basic media) or hydrolysis of ester precursors .

Key challenges include regioselectivity during cyclization and purification of polar intermediates via column chromatography or recrystallization.

Advanced: How can regioselectivity issues in oxazole ring formation be addressed during synthesis?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Catalyst Optimization: Use of Pd/Cu catalysts to direct cyclization toward the desired 1,2-oxazole isomer .

- Protecting Groups: Temporary protection of the oxane ring’s oxygen to reduce steric hindrance during cyclization.

- Computational Modeling: Pre-screening reaction pathways using DFT calculations to predict regiochemical outcomes .

Contradictions in reported regioselectivity (e.g., vs. 1,3-oxazole formation) require careful validation via NMR and X-ray crystallography .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- X-Ray Crystallography: For unambiguous confirmation of the oxazole-oxane fused ring system. SHELX software is commonly used for refinement .

- NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., oxazole C5 vs. C4 positions).

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (C₉H₁₁NO₄, MW 197.19) .

- IR Spectroscopy: To identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and oxazole C=N stretches (~1600 cm⁻¹) .

Advanced: How can crystallographic data contradictions (e.g., disorder or twinning) be resolved?

Methodological Answer:

- Twinning: Use SHELXL’s TWIN command to model twin domains. ORTEP-3 or WinGX can visualize electron density maps to distinguish overlapping lattices .

- Disorder: Apply PART commands in SHELX to refine disordered regions. Dynamic disorder in the oxane ring may require constraints on thermal parameters .

- Validation Tools: Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .

Basic: What stability considerations are relevant for this compound under experimental conditions?